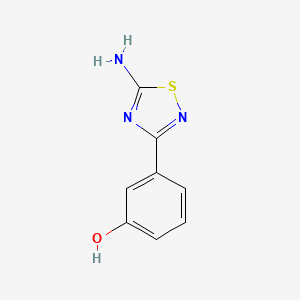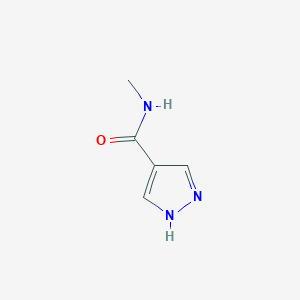
N-Methyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-Methyl-1H-pyrazole-4-carboxamide is a compound with the CAS Number: 1154383-52-4 . It has a molecular weight of 125.13 . The IUPAC name for this compound is N-methyl-1H-pyrazole-4-carboxamide . It is a solid at room temperature .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds involved multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis
The molecular structure of N-Methyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The InChI code for this compound is 1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) .Chemical Reactions Analysis
Pyrazole-4-carboxamides have been synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate . In one study, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis
N-Methyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Potential Fungicide Development
Pyrazole-4-carboxamides, including derivatives like N-Methyl-1H-pyrazole-4-carboxamide, have been explored for their potential use as fungicides. Researchers design and synthesize novel compounds to test their effectiveness against various fungal strains, aiming to develop new treatments for fungal infections in agriculture and medicine .
Anticancer Agent Research
Compounds structurally related to N-Methyl-1H-pyrazole-4-carboxamide have shown promise as anticancer agents. For example, certain derivatives have been tested against melanoma cell lines, indicating the potential of pyrazole carboxamide compounds in cancer treatment .
Biological Evaluation for Drug Design
The design and synthesis of novel N-methyl-substituted pyrazole carboxamide derivatives, including dicarboxamide derivatives, are subjects of biological evaluation. These studies aim to assess the therapeutic potential of these compounds in various medical applications .
Biochemical Research Tool
As a biochemical research tool, N-Methyl-1H-pyrazole-4-carboxamide could be used to study enzyme interactions, receptor binding, or as a standard in analytical methods.
Springer - Synthesis of pyrazole-4-carboxamides as potential fungicide MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole Springer - Design, synthesis and biological evaluation of novel pyrazole
Mecanismo De Acción
Target of Action
N-Methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative, a class of compounds known for their diverse biological activities Pyrazole derivatives have been reported to interact with various targets, such as tyrosine-protein kinase btk , and succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer chain .
Mode of Action
For instance, some pyrazole derivatives inhibit the activity of SDH, blocking the energy synthesis of pathogens . Others irreversibly bind and inhibit tyrosine-protein kinase BTK .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of mitochondrial electron transfer between succinate and ubiquinone, a critical system for oxygen-sensing .
Result of Action
Some pyrazole derivatives have shown promising results in inhibiting the growth of certain pathogens and displaying antiproliferative activities against certain cancer cell lines .
Safety and Hazards
The safety information for N-Methyl-1H-pyrazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the compound in a dry, cool, and well-ventilated place .
Direcciones Futuras
While the specific future directions for N-Methyl-1H-pyrazole-4-carboxamide are not mentioned in the search results, research on pyrazole derivatives continues to be a significant area of interest due to their diverse biological activities . For instance, some pyrazole-4-carboxamides have shown significant antifungal activities, suggesting potential applications in the development of new fungicides .
Propiedades
IUPAC Name |
N-methyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLCISBAUJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes explored for producing 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?
A1: Two distinct synthetic pathways have been investigated for the production of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide:
- 1,3-Dipolar Cycloaddition: This method utilizes diazoacetonitrile and diethyl fumarate as starting materials to construct the pyrazole ring system. [, ]
- Regioselective t-Butylation: This approach employs 5-cyano-1H-pyrazole-4-carboxylic acid, ethyl ester as the starting material. The key step involves a regioselective t-butylation reaction using isobutylene in the presence of p-toluenesulfonic acid, followed by reaction with methylamine to introduce the carboxamide group. [, ]
Q2: Why is regioselectivity important in the synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?
A2: Regioselectivity is crucial in this synthesis to ensure the tert-butyl group (1,1-dimethylethyl) is introduced specifically at the N1 position of the pyrazole ring. Achieving this specific regioisomer is likely important for the desired biological activity or other downstream applications of the final compound.
- 1,3-Dipolar cycloaddition as applied to the synthesis of 5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
- 1,3-Dipolar Cycloaddition as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
- A novel regioselective t‐butylation as applied to the synthesis of 5‐cyano‐1‐(1,1‐dimethylethyl)‐N‐methyl‐1H‐pyrazole‐4‐carboxamide.
- A Novel Regioselective tert-Butylation as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

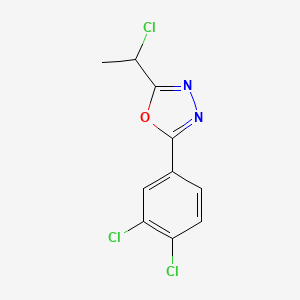

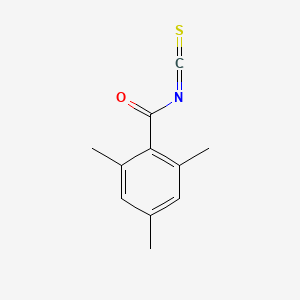
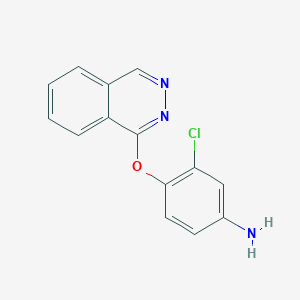
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

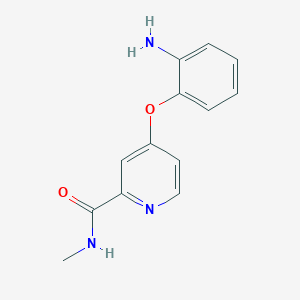
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
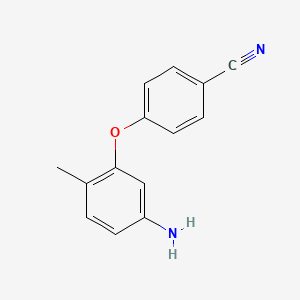
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
